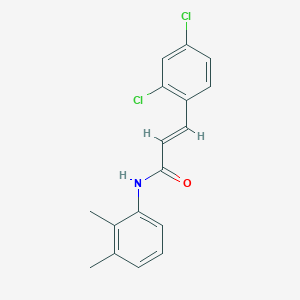
3-(2,4-dichlorophenyl)-N-(2,3-dimethylphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-dichlorophenyl)-N-(2,3-dimethylphenyl)acrylamide, also known as DCPA, is a synthetic herbicide that belongs to the family of acetanilide herbicides. DCPA is widely used in agriculture to control weeds in various crops such as soybean, corn, and vegetables.
Mécanisme D'action
3-(2,4-dichlorophenyl)-N-(2,3-dimethylphenyl)acrylamide inhibits the growth of weeds by interfering with their cell division process. It targets the microtubules in the cells, which are responsible for the formation of the spindle fibers that separate the chromosomes during cell division. By disrupting the microtubules, 3-(2,4-dichlorophenyl)-N-(2,3-dimethylphenyl)acrylamide prevents the proper separation of chromosomes, leading to cell death.
Biochemical and Physiological Effects:
3-(2,4-dichlorophenyl)-N-(2,3-dimethylphenyl)acrylamide has been shown to have minimal toxicity to mammals. However, it can cause skin and eye irritation upon contact. In addition, 3-(2,4-dichlorophenyl)-N-(2,3-dimethylphenyl)acrylamide can accumulate in the soil and water, leading to potential environmental concerns.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(2,4-dichlorophenyl)-N-(2,3-dimethylphenyl)acrylamide in lab experiments is its well-established mode of action. This allows for precise control over the experimental conditions and reliable results. However, 3-(2,4-dichlorophenyl)-N-(2,3-dimethylphenyl)acrylamide's limited solubility in water can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 3-(2,4-dichlorophenyl)-N-(2,3-dimethylphenyl)acrylamide. One area of interest is the development of more effective formulations that can improve its herbicidal properties. Another area of research is the investigation of 3-(2,4-dichlorophenyl)-N-(2,3-dimethylphenyl)acrylamide's potential environmental impact and the development of strategies to mitigate any negative effects. Finally, there is a need for further studies on the potential health effects of 3-(2,4-dichlorophenyl)-N-(2,3-dimethylphenyl)acrylamide exposure in humans.
Méthodes De Synthèse
3-(2,4-dichlorophenyl)-N-(2,3-dimethylphenyl)acrylamide is synthesized by reacting 2,4-dichloroacetophenone with 2,3-dimethylaniline in the presence of a base. The reaction yields 3-(2,4-dichlorophenyl)-N-(2,3-dimethylphenyl)acrylamide, which is then purified by recrystallization.
Applications De Recherche Scientifique
3-(2,4-dichlorophenyl)-N-(2,3-dimethylphenyl)acrylamide has been extensively studied for its herbicidal properties. It has been shown to be effective against a wide range of weeds, including annual grasses and broadleaf weeds. 3-(2,4-dichlorophenyl)-N-(2,3-dimethylphenyl)acrylamide is also known to have pre-emergent activity, which means that it can control weeds before they emerge from the soil.
Propriétés
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-N-(2,3-dimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO/c1-11-4-3-5-16(12(11)2)20-17(21)9-7-13-6-8-14(18)10-15(13)19/h3-10H,1-2H3,(H,20,21)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBNFJMAZPLANE-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C=CC2=C(C=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)NC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,4-dichlorophenyl)-N-(2,3-dimethylphenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-bromo-N-[3-(methylthio)phenyl]-2-furamide](/img/structure/B5776064.png)
![N-(2-methoxyphenyl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5776067.png)

![4-{[(4-chlorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide](/img/structure/B5776081.png)


![1-{[2-ethoxy-4-(2-nitrovinyl)phenoxy]methyl}naphthalene](/img/structure/B5776111.png)

![2-(5-chloro-2-methoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5776113.png)
